molecular formula C9H8ClN3 B2928447 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole CAS No. 1341039-29-9

1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole

Cat. No.: B2928447
CAS No.: 1341039-29-9
M. Wt: 193.63
InChI Key: KFNQAYDGVQSDFT-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, amines, and thiols substituted triazoles.

    Oxidation and Reduction: Products include various oxidized or reduced triazole derivatives.

    Coupling Reactions: Products include biaryl triazoles.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloromethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

  • 1-(4-(Bromomethyl)phenyl)-1H-1,2,3-triazole
  • 1-(4-(Methoxymethyl)phenyl)-1H-1,2,3-triazole
  • 1-(4-(Hydroxymethyl)phenyl)-1H-1,2,3-triazole

Comparison: 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions compared to bromomethyl or methoxymethyl groups, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNQAYDGVQSDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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